molecular formula C23H26N2O4 B1663156 6-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)hexanoic acid CAS No. 181373-35-3

6-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)hexanoic acid

Cat. No. B1663156
M. Wt: 394.5 g/mol
InChI Key: MBIOYMJZOCQPAE-UHFFFAOYSA-N
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Description

6-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)hexanoic acid, also known as REDD1 inducer, is a compound with the empirical formula C23H26N2O4 . It has a molecular weight of 394.46 . This compound is an inhibitor of influenza A virus virulence factor NS1 through activation of host expression of the mTORC1 inhibitor REDD1 . It is known to promote autophagy-mediated neutrophil extracellular traps (NETs) release from neutrophils in familial Mediterranean fever (FMF) patients during remission .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(=O)CCCCCN1C(=O)c2cccc3c(ccc(C1=O)c23)N4CCCCC4 . The InChI representation is 1S/C23H26N2O4/c26-20(27)10-3-1-6-15-25-22(28)17-9-7-8-16-19(24-13-4-2-5-14-24)12-11-18(21(16)17)23(25)29/h7-9,11-12H,1-6,10,13-15H2,(H,26,27) .


Physical And Chemical Properties Analysis

This compound is a yellow to dark orange powder . It is soluble in DMSO at a concentration of 15 mg/mL . The recommended storage temperature is 2-8°C .

Scientific Research Applications

Fluorescence in Oligonucleotides

  • Fluorescent Labeling : 6-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)hexanoic acid has been utilized in the synthesis of fluorescent compounds attached to nucleosides, specifically uridine, 2'-deoxyuridine, and 2'-deoxycytidine. These compounds were then converted into phosphoramidites for labeling oligonucleotides, demonstrating significant fluorescence (Singh & Singh, 2006).

  • Fluorescence in Hybridization : The application of these fluorescent compounds in oligodeoxyribonucleotides has shown increased hybridization affinity compared to unlabelled oligodeoxyribonucleotides, indicating their potential use in enhancing DNA hybridization studies (Singh et al., 2007).

Biophysical Studies

  • Thermal Stability and Fluorescence : Labeled oligodeoxyribonucleotides containing this compound showed appreciable fluorescence at low concentrations. Thermal denaturation studies indicated higher Tm values for labeled oligodeoxyribonucleotides, suggesting enhanced stability (Singh et al., 2007).

Molecular Probes and Fluorescence Features

  • Molecular Probing : This compound has been found to be a sensitive molecular probe for ZnO nanoparticles, exhibiting unique fluorescence features. The interaction with ZnO surfaces causes significant changes in fluorescence patterns, making it a valuable tool in nanoparticle research (Bekere et al., 2013).

Transdermal Permeation Enhancers

  • Enhancing Skin Permeation : Derivatives of 6-(piperidin-1-yl)hexanoic acid have shown activity as transdermal permeation enhancers, particularly in delivering theophylline through human skin, indicating their potential in transdermal drug delivery systems (Farsa et al., 2010).

Photopolymerization Initiators

  • Photopolymerization : This compound has been used in designing photopolymerization initiators, showing good performance and high migration stability in cured films. This application is significant in materials science, particularly in developing new polymeric materials (Yang et al., 2018).

Antitumor Activities

  • Cancer Research : Novel organotin carboxylates containing this compound have been synthesized and evaluated for their antitumor activities. They exhibit complex molecular structures and demonstrate preliminary antitumor and fluorescence activities, adding value to cancer treatment research (Xiao et al., 2019).

properties

IUPAC Name

6-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c26-20(27)10-3-1-6-15-25-22(28)17-9-7-8-16-19(24-13-4-2-5-14-24)12-11-18(21(16)17)23(25)29/h7-9,11-12H,1-6,10,13-15H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIOYMJZOCQPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)hexanoic acid

CAS RN

181373-35-3
Record name 181373-35-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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